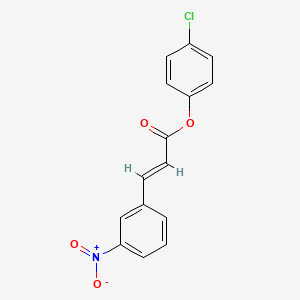![molecular formula C16H15ClN2O2 B5633147 2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5633147.png)
2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a dihydroisoquinoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method involves the nitration of 5-chlorotoluene to form 5-chloro-2-nitrotoluene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 3,4-dihydroisoquinoline under acidic conditions to yield the target compound. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
科学研究应用
2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound’s nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, further modifying the compound’s activity.
相似化合物的比较
2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds such as:
2-Amino-2′-chloro-5-nitrobenzophenone: Shares similar structural features but differs in the presence of an amino group.
5-Methyl-2-nitrophenol: Contains a nitro group but differs in the overall structure and functional groups.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar in having a chloro group but differs in the presence of a methoxy and sulfonamide group.
属性
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-15-5-6-16(19(20)21)14(9-15)11-18-8-7-12-3-1-2-4-13(12)10-18/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVVLVWQHUMJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5633064.png)
![5-[4-(dimethylamino)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5633075.png)
![2-(3-methoxypropyl)-8-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633081.png)

![1-(cyclobutylcarbonyl)-N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5633095.png)
![N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide](/img/structure/B5633103.png)
![N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B5633110.png)
![2-ETHOXY-6-({[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]IMINO}METHYL)PHENOL](/img/structure/B5633112.png)
![[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B5633117.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5633127.png)
![({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B5633133.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}indane-1-carboxamide](/img/structure/B5633155.png)
![2-benzyl-9-[3-(ethylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633163.png)
